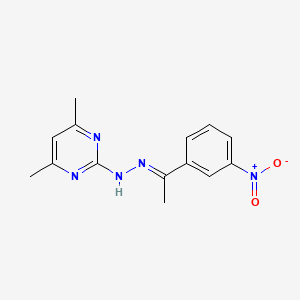![molecular formula C16H11ClN2O3S B5785667 N-{4-chloro-3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5785667.png)
N-{4-chloro-3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-chloro-3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and survival of B cells. Inhibition of BTK has been shown to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
Mécanisme D'action
N-{4-chloro-3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide binds irreversibly to BTK, inhibiting its activity and blocking the downstream signaling pathways that are essential for B-cell survival and proliferation. This leads to apoptosis and growth inhibition of B-cell malignancies.
Biochemical and Physiological Effects:
In addition to its antitumor activity, this compound has been shown to have other biochemical and physiological effects. For example, it has been reported to inhibit the release of inflammatory cytokines from activated mast cells, and to reduce the severity of allergic reactions in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-{4-chloro-3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide is its high selectivity for BTK, which reduces the risk of off-target effects. However, its irreversible binding to BTK may limit its use in certain experimental settings, where reversible inhibition is preferred. In addition, the synthesis of this compound is complex and may be challenging for some laboratories.
Orientations Futures
There are several potential future directions for research on N-{4-chloro-3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide. One area of interest is the development of combination therapies, where this compound is used in combination with other drugs to enhance its antitumor activity. Another area of interest is the investigation of this compound in other B-cell malignancies, such as diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL). Finally, the development of new BTK inhibitors with improved pharmacokinetic properties and reduced toxicity is an ongoing area of research.
Méthodes De Synthèse
The synthesis of N-{4-chloro-3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 4-chloro-3-nitroaniline with 2-thiophenecarboxylic acid to give the corresponding amide. This is followed by reduction of the nitro group to an amino group, and subsequent acylation with furan-2-carboxylic acid chloride to give the final product.
Applications De Recherche Scientifique
N-{4-chloro-3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide has been extensively studied in preclinical models of B-cell malignancies, and has shown potent antitumor activity. In a study published in the journal Blood, this compound was shown to induce apoptosis (programmed cell death) in CLL cells, and to inhibit the growth of MCL cells in vitro and in vivo. Another study published in the same journal demonstrated that this compound could overcome resistance to other BTK inhibitors in CLL cells.
Propriétés
IUPAC Name |
N-[4-chloro-3-(thiophene-2-carbonylamino)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3S/c17-11-6-5-10(18-15(20)13-3-1-7-22-13)9-12(11)19-16(21)14-4-2-8-23-14/h1-9H,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESFTZGOLAJHEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644224 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5785595.png)
![1-[(4-chlorophenyl)sulfonyl]-4-isopropylpiperazine](/img/structure/B5785602.png)
![1,5-dimethyl-N'-[(2-methyl-3-furoyl)oxy]-1H-pyrrole-2-carboximidamide](/img/structure/B5785610.png)



![N-[4-(4-chlorophenoxy)phenyl]-2-fluorobenzamide](/img/structure/B5785652.png)
![N-[3-(4-methyl-1-piperidinyl)propyl]-2-naphthalenesulfonamide](/img/structure/B5785657.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-4,6-dimethylpyrimidine](/img/structure/B5785659.png)


![2-chloro-3-[(3,4-difluorophenyl)amino]naphthoquinone](/img/structure/B5785679.png)